Iopromide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAIEPBNLOQYER-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675979 | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189947-73-6 | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Iopromide-d3 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide-d3 is the deuterated analog of Iopromide, a widely used, non-ionic, tri-iodinated contrast agent for radiological imaging. The incorporation of three deuterium (B1214612) atoms into the methoxyacetyl group provides a stable isotopic label, making this compound an invaluable tool in analytical and research settings. Its primary application is as an internal standard for the highly accurate quantification of Iopromide in biological matrices and environmental samples using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive overview of this compound, its chemical structure, properties, and its critical role in quantitative analysis. A detailed, representative experimental protocol for its use in a bioanalytical method is also presented.

Chemical Identity and Structure

This compound is structurally identical to Iopromide, with the exception of three hydrogen atoms on the methoxy (B1213986) group being replaced by deuterium atoms.

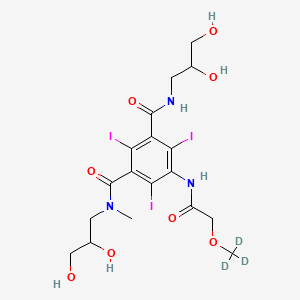

Chemical Structure of this compound:

Caption: The chemical structure of Iopromide, where R = CD3 for this compound.

The IUPAC name for this compound is 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below, alongside those of its non-deuterated counterpart, Iopromide, for comparison.

| Property | This compound | Iopromide |

| Molecular Formula | C₁₈H₂₁D₃I₃N₃O₈ | C₁₈H₂₄I₃N₃O₈ |

| Molecular Weight | 794.13 g/mol | 791.11 g/mol |

| Monoisotopic Mass | 793.8886 Da | 790.8697 Da |

| CAS Number | 1189947-73-6 | 73334-07-3 |

| Isotopic Purity | Typically >98% | N/A |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in water, DMSO, and methanol (B129727) | Water soluble |

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard in quantitative bioanalysis. Deuterated standards are considered the "gold standard" for LC-MS/MS assays due to their ability to accurately correct for variations during sample processing and analysis.

Key Applications:

-

Pharmacokinetic (PK) Studies: Accurate quantification of Iopromide in plasma, urine, and other biological fluids is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile. This compound enables precise PK measurements.

-

Therapeutic Drug Monitoring (TDM): Although not typically required for a diagnostic agent administered in a controlled setting, the methodology is applicable.

-

Environmental Monitoring: Iopromide is a known environmental contaminant due to its high usage and persistence. This compound is used to accurately quantify its presence in water and soil samples.

-

Metabolic Studies: The parent drug, Iopromide, is largely excreted unchanged. However, in studies investigating potential minor metabolic pathways, this compound can be used to distinguish the parent drug from any potential metabolites.

The logical workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis is depicted below.

Caption: Workflow for Quantitative Analysis using this compound.

Experimental Protocols

While a specific validated method for Iopromide using this compound is not publicly available, a representative bioanalytical method based on standard practices for small molecules in plasma is detailed below. This protocol is intended as a template and would require optimization and validation according to regulatory guidelines (e.g., FDA, EMA).

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Iopromide and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Solutions:

-

Prepare intermediate stock solutions of Iopromide in methanol:water (50:50, v/v) by serial dilution from the 1 mg/mL stock.

-

Prepare an this compound internal standard (IS) working solution at a concentration of 100 ng/mL in methanol:water (50:50, v/v).

-

-

Calibration Standards (CS) and Quality Controls (QC):

-

Spike blank human plasma with the Iopromide working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL).

-

Separately prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).

-

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (blank, CS, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL this compound).

-

Vortex briefly.

-

Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that would require optimization.

| Parameter | Condition |

| LC System | High-performance or ultra-high-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Iopromide: [M+H]⁺ → Product Ion (To be determined by infusion) this compound: [M+H]⁺ → Product Ion (To be determined by infusion) |

| Ion Source Parameters | Optimized for maximum signal (e.g., Capillary voltage, gas flows, temperature) |

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found. However, its synthesis would follow the established routes for Iopromide, with the introduction of the deuterated methoxy group at the appropriate step. This would typically involve using a deuterated starting material, such as d3-methoxyacetyl chloride, in the acylation step of the 5-amino-2,4,6-triiodoisophthalic acid derivative. The general synthetic scheme for Iopromide involves multiple steps, including iodination, amidation, and acylation.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with its non-labeled counterpart, Iopromide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and accurate quantitative data, which is fundamental for regulatory submissions and a thorough understanding of the compound's behavior in biological and environmental systems. The representative methodologies provided in this guide offer a solid foundation for the development of specific and validated analytical methods.

Iopromide-d3 physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of Iopromide-d3

Introduction

This compound is the deuterium-labeled form of Iopromide, a non-ionic, water-soluble, iodinated contrast agent used in medical imaging.[1] The incorporation of deuterium (B1214612) atoms (d3) in the methoxy (B1213986) group creates a stable, heavier isotope version of the molecule. This makes this compound an ideal internal standard for quantitative analysis of Iopromide in various matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are nearly identical to those of Iopromide, but its increased mass is easily distinguishable by a mass spectrometer. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols for its analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated Iopromide are also included where available.

| Property | This compound | Iopromide |

| Molecular Formula | C₁₈H₂₁D₃I₃N₃O₈[1][3][4][5] | C₁₈H₂₄I₃N₃O₈[6] |

| Molecular Weight | 794.13 g/mol [1][3][4] | 791.12 g/mol [6][7] |

| Exact Mass | 793.8886 Da[8] | 790.8698 Da[6] |

| CAS Number | 1189947-73-6[3][4][5][8] | 73334-07-3[6] |

| Appearance | Solid[9] | Solid[9] |

| Melting Point | Not available | Broad transition at 160°C[9][10] |

| Boiling Point | Not available | 840.9 ± 65.0 °C (Predicted)[9][10] |

| Solubility | Not available | Freely soluble in water and dimethyl sulfoxide; practically insoluble in ethanol (B145695) and acetone.[9][10] |

| LogP (octanol-water) | -2.1 (Computed)[8] | -2.05[6] |

| pKa | Not available | 10.62 ± 0.70 (Predicted)[9] |

| Storage Conditions | 2-8°C, keep in a dark place, sealed in a dry container.[9] | 2-8°C, keep in a dark place, sealed in a dry container.[9] |

| Synonyms | Iopromide D3 (methoxy D3), Iodopropamine-d3[3][8] | Ultravist, Iopromidum[6] |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Iopromide in biological and environmental samples. The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Determination of Iopromide in Aqueous Samples using LC-MS/MS with this compound as an Internal Standard

This protocol is based on methodologies for analyzing iodinated contrast media in water samples.[2]

1. Objective: To quantify the concentration of Iopromide in an aqueous sample (e.g., wastewater, surface water) using this compound as an internal standard to correct for matrix effects and variations in instrument response.

2. Materials and Reagents:

-

Iopromide analytical standard

-

This compound internal standard

-

Deionized water

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Sample vials

-

Syringe filters (0.22 µm)

3. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system (e.g., Agilent 1290 Infinity II LC)[2]

-

Tandem Mass Spectrometer (e.g., Agilent 6495 Triple Quadrupole LC/MS)[2]

-

Analytical column suitable for polar compounds

4. Standard Preparation:

-

Prepare a stock solution of Iopromide and this compound in deionized water.

-

Create a series of calibration standards by spiking known concentrations of Iopromide into deionized water.

-

Add a constant, known concentration of this compound to each calibration standard and to the unknown samples.

5. Sample Preparation:

-

Collect the aqueous sample.

-

Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[2]

-

Spike the filtered sample with the this compound internal standard solution to the same final concentration as in the calibration standards.

6. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionize the analytes using an electrospray ionization (ESI) source in positive ion mode.[6]

-

Detect and quantify Iopromide and this compound using Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for each compound to ensure high selectivity and sensitivity.

-

7. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of Iopromide to the peak area of this compound against the concentration of Iopromide for the calibration standards.

-

Calculate the concentration of Iopromide in the unknown samples by using the measured peak area ratio and interpolating from the calibration curve.

Visualizations

Logical Relationship and Application

The following diagram illustrates the relationship between Iopromide and this compound and its primary application as an internal standard in quantitative analysis.

Caption: Logical diagram of this compound's role as an internal standard.

Experimental Workflow

This diagram outlines the typical experimental workflow for the quantitative analysis of Iopromide in an aqueous sample using this compound.

Caption: Workflow for Iopromide analysis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hpst.cz [hpst.cz]

- 3. This compound | CAS 1189947-73-6 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. theclinivex.com [theclinivex.com]

- 6. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound | C18H24I3N3O8 | CID 46781980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Iopromide CAS#: 73334-07-3 [m.chemicalbook.com]

- 10. Iopromide [chembk.com]

- 11. eu-neptune.org [eu-neptune.org]

A Technical Guide to the Synthesis and Isotopic Labeling of Iopromide-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis of Iopromide-d3, a deuterium-labeled analog of the non-ionic, low-osmolar X-ray contrast agent, Iopromide (B1672085). The inclusion of a stable isotope label makes this compound an invaluable tool in metabolic studies and a critical internal standard for quantitative bioanalysis using mass spectrometry.[1][2] This guide details the synthetic pathway, experimental protocols, and key chemical intermediates involved in its preparation.

Introduction to Iopromide and Isotopic Labeling

Iopromide is a widely used iodinated contrast medium that enhances the visibility of vascular structures in radiographic imaging.[3][4] It is a complex molecule featuring a tri-iodinated benzene (B151609) ring core with two amide side chains.[3] The isotopic labeling of pharmaceuticals with stable isotopes like deuterium (B1214612) (²H) is a common practice in drug development.[5] Deuterium-labeled compounds, such as this compound, are chemically identical to their non-labeled counterparts but have a higher mass. This mass difference allows them to be distinguished in mass spectrometry, making them ideal internal standards for accurately quantifying the parent drug in biological samples.[1][2] this compound is specifically labeled with three deuterium atoms on the methoxyacetyl group.[6]

Synthetic Strategy for this compound

The synthesis of this compound follows the established pathways for unlabeled Iopromide, with the key modification being the introduction of a deuterated precursor at the appropriate step. The most direct strategy involves the use of (trideuteriomethoxy)acetyl chloride as the acylating agent. This reagent is used to introduce the labeled side chain onto the core aromatic structure.

The general synthesis starts with 5-amino-2,4,6-triiodoisophthaloyl chloride and proceeds through a series of acylation and amidation reactions to build the final molecule.

Caption: General experimental workflow for the synthesis of this compound.

Key Intermediates and Reagents

The successful synthesis of this compound relies on the careful preparation and reaction of several key chemical compounds.

| Compound Name | Molecular Formula (Unlabeled) | Role |

| 5-Amino-2,4,6-triiodoisophthaloyl chloride | C₈H₂Cl₂I₃NO₂ | Starting Material / Core Structure |

| (Trideuteriomethoxy)acetyl chloride | C₃H₂D₃ClO₂ | Deuterium Labeling Agent |

| 5-[(2-methoxy-d3)acetamido]-2,4,6-triiodoisophthaloyl chloride | C₁₁H₅D₃Cl₂I₃N₂O₄ | Intermediate I |

| N-methyl-2,3-dihydroxypropylamine | C₄H₁₁NO₂ | Side-chain Amine 1 |

| 2,3-dihydroxypropylamine | C₃H₉NO₂ | Side-chain Amine 2 |

| This compound | C₁₈H₂₁D₃I₃N₃O₈ | Final Product |

Experimental Protocols

The following protocols are synthesized from various patented methods for Iopromide synthesis and adapted for the preparation of the d3-labeled analog.[7][8][9][10]

4.1. Preparation of (Trideuteriomethoxy)acetyl chloride

The deuterated acylating agent is prepared from its corresponding carboxylic acid.

-

Reagents: (Trideuteriomethoxy)acetic acid, a chlorinating agent (e.g., triphosgene (B27547) or thionyl chloride), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve (Trideuteriomethoxy)acetic acid in the anhydrous solvent under an inert atmosphere.

-

Slowly add the chlorinating agent to the solution at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to stir at room temperature until completion, monitored by a suitable method (e.g., TLC or GC).

-

The solvent and excess chlorinating agent are removed under reduced pressure. The resulting (Trideuteriomethoxy)acetyl chloride is typically used in the next step without further purification.

-

4.2. Synthesis of this compound

This multi-step synthesis requires careful control of reaction conditions.

-

Step 1: Synthesis of 5-[(2-methoxy-d3)acetamido]-2,4,6-triiodoisophthaloyl chloride (Intermediate I)

-

5-amino-2,4,6-triiodoisophthaloyl chloride is dissolved in a suitable solvent such as dimethylacetamide (DMAc) or dichloromethane.[7][8]

-

The solution is cooled, and the freshly prepared (Trideuteriomethoxy)acetyl chloride is added dropwise.

-

The reaction mixture is stirred until the acylation is complete. This intermediate is often used directly in the subsequent step.[9]

-

-

Step 2: Synthesis of Intermediate II

-

Step 3: Synthesis of this compound

-

Following the formation of Intermediate II, 2,3-dihydroxypropylamine is added to the reaction mixture.[7]

-

The reaction is stirred until the formation of the second amide bond is complete, yielding crude this compound.

-

-

Purification:

-

The final product is isolated and purified through a series of steps which may include crystallization, filtration, and washing with various organic solvents to remove by-products and unreacted starting materials.[8][9]

-

The purity of the final this compound product should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (to confirm mass and isotopic enrichment), and NMR.

-

Quantitative Data

While specific yields for the synthesis of this compound are not extensively published, the yields for the unlabeled Iopromide synthesis provide a benchmark. An overall yield of 76.3% has been reported for an improved synthesis method for unlabeled Iopromide.[11] Individual step yields are highly dependent on the specific reaction conditions, catalysts, and purification methods employed.

| Step | Reactants | Product | Reported Overall Yield (Unlabeled) |

| Acylation | 5-amino-2,4,6-triiodoisophthaloyl chloride + (Trideuteriomethoxy)acetyl chloride | Intermediate I | \multirow{3}{*}{76.3%[11]} |

| First Amidation | Intermediate I + N-methyl-2,3-dihydroxypropylamine | Intermediate II | |

| Second Amidation | Intermediate II + 2,3-dihydroxypropylamine | This compound |

Visualization of the Chemical Pathway

The following diagram illustrates the core chemical transformations in the synthesis of this compound.

Caption: Chemical synthesis pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iopromide - Wikipedia [en.wikipedia.org]

- 5. hwb.gov.in [hwb.gov.in]

- 6. This compound | C18H24I3N3O8 | CID 46781980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103965074A - Novel synthesis method for iopromide - Google Patents [patents.google.com]

- 8. Novel Process For Preparation Of Iopromide [quickcompany.in]

- 9. WO2009134030A1 - Novel process for preparation of iopromide - Google Patents [patents.google.com]

- 10. CN106699594A - Preparation method of iopromide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Iopromide-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Iopromide-d3 when utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the core principles of its application, presents key quantitative data, details experimental protocols, and provides visual representations of the analytical workflow.

The Core Principle: Mechanism of Action of an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. Its function is to ensure the accuracy and precision of the quantification of the target analyte, Iopromide, by correcting for variations that can occur during sample preparation and analysis.[1] this compound is a stable isotope-labeled (SIL) version of Iopromide, meaning it is chemically identical except that three hydrogen atoms have been replaced by deuterium (B1214612) atoms.[2] This subtle change in mass is the key to its utility.

The core principles of its mechanism of action are as follows:

-

Chemical and Physical Mimicry: Due to its structural identity with Iopromide, this compound exhibits nearly identical behavior throughout the analytical process. This includes extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.

-

Correction for Variability: A known and constant concentration of this compound is added to all samples, calibration standards, and quality controls at the beginning of the workflow.[1] Any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional change in the internal standard.

-

Ratio-Based Quantification: The mass spectrometer can differentiate between Iopromide and this compound due to their mass difference. The quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal. This ratio is then used to calculate the concentration of the analyte in the sample by referencing a calibration curve. This ratiometric approach effectively cancels out most sources of experimental error.

Quantitative Data for Iopromide and this compound

The following tables summarize the key quantitative parameters for the analysis of Iopromide using this compound as an internal standard, based on a validated LC-MS/MS method for the analysis of iodinated contrast media in aqueous samples.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Iopromide | C₁₈H₂₄I₃N₃O₈ | 791.1 |

| This compound | C₁₈H₂₁D₃I₃N₃O₈ | 794.1 |

Table 2: LC-MS/MS Method Parameters

| Parameter | Iopromide | This compound (Internal Standard) |

| Precursor Ion (m/z) | 792.1 | 795.1 |

| Product Ion 1 (Quantifier) (m/z) | 573.0 | 576.0 |

| Collision Energy for Product Ion 1 (V) | 28 | 28 |

| Product Ion 2 (Qualifier) (m/z) | 297.0 | 299.9 |

| Collision Energy for Product Ion 2 (V) | 28 | 28 |

Data sourced from an Agilent Technologies application note on the determination of iodinated contrast media in aqueous samples by direct-injection LC-MS/MS.[3]

Table 3: Method Validation Data

| Parameter | Value |

| Linearity Range | 1 - 1,000 ng/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | Typically in the low ng/L range |

| Limit of Quantification (LOQ) | Typically below 10 ng/L |

Linearity and LOQ data are based on methods for the analysis of iodinated X-ray contrast media in water samples.[3]

Experimental Protocols

This section details a representative experimental protocol for the quantification of Iopromide in environmental water samples using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the determination of Iopromide in environmental waters.

-

Cartridge Conditioning: Condition a 200 mg hydrophilic-lipophilic balance (HLB) SPE cartridge by passing 5 mL of methyl tertiary butyl ether (MTBE), followed by 5 mL of methanol, and finally 5 mL of HPLC-grade water.

-

Sample Loading: Load 1 L of the water sample, previously spiked with a known concentration of this compound, onto the conditioned cartridge at a flow rate of 15 mL/min.

-

Cartridge Rinsing: Rinse the cartridge with HPLC-grade water.

-

Drying: Dry the cartridge with a stream of nitrogen gas for 30 minutes.

-

Elution: Elute the adsorbed analytes into a 15 mL conical tube with 5 mL of methanol, followed by 5 mL of a 10/90 (v/v) methanol/MTBE solution.

-

Concentration: Evaporate the eluent to a volume of less than 100 µL under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract to a final volume of 1.0 mL with methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is based on an Agilent Technologies method for the analysis of iodinated contrast media.

-

LC System: Agilent 1290 Infinity II LC

-

MS System: Agilent 6495 Triple Quadrupole LC/MS

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Column Temperature: 15 °C

-

Injection Volume: 100 µL

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 10.0 | 5 |

This is a representative gradient program. The total analysis time, including reconditioning, is approximately 10 minutes.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

Visualizations

The following diagrams illustrate the analytical workflow and the core principle of internal standard-based quantification.

References

A Technical Guide to the Pharmacokinetic Profile of Iopromide and the Theoretical Implications of Deuteration

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data on the specific pharmacokinetic profile of deuterated Iopromide is not available. This guide provides a comprehensive overview of the established pharmacokinetics of non-deuterated Iopromide and presents a theoretical framework on how deuteration could potentially influence its profile, based on established principles of medicinal chemistry.

Introduction: Iopromide and the Rationale for Deuteration

Iopromide is a widely used, second-generation, non-ionic, tri-iodinated radiographic contrast agent.[1][2] Its low osmolality and hydrophilicity contribute to a favorable safety and tolerability profile compared to older ionic agents.[1] The primary function of Iopromide is to opacify blood vessels and the extracellular space for diagnostic imaging procedures such as computed tomography (CT), angiography, and urography.[1][3]

The core principle behind deuteration in drug development involves substituting hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (B1214612) (²H). This substitution can significantly alter the metabolic fate of a molecule due to the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly Cytochrome P450 (CYP) isozymes, to break. This can lead to a reduced rate of metabolism, potentially resulting in:

-

Increased drug half-life and exposure.

-

Reduced formation of metabolites, which may be toxic.

-

Lowered, less frequent dosing regimens.

-

Potential for "metabolic switching," where the body metabolizes the molecule at an alternative, non-deuterated site.

While Iopromide undergoes minimal metabolism, the application of deuteration could theoretically be explored to further refine its pharmacokinetic and safety profile, even if the expected impact is less pronounced than for highly metabolized drugs.

Established Pharmacokinetic Profile of Iopromide

Iopromide is characterized by rapid distribution and elimination, primarily in an unchanged form, through the kidneys. Its pharmacokinetics are generally dose-proportionate and follow a first-order process.

Data Presentation: Pharmacokinetic Parameters of Iopromide

The following table summarizes the key pharmacokinetic parameters of standard Iopromide following intravenous administration in healthy adult subjects.

| Parameter | Value | Description | Source |

| Protein Binding | ~1% | Displays very low affinity for binding to plasma or serum proteins. | |

| Volume of Distribution (Vdss) | ~16 L | Suggests distribution is primarily confined to the extracellular fluid compartment. | |

| Metabolism | Minimal (<3%) | Does not undergo significant biotransformation or deiodination. | |

| Route of Elimination | Renal | Primarily excreted via glomerular filtration. | |

| Excretion | ~97% unchanged in urine; ~2% in feces. | The vast majority of the administered dose is recovered unchanged in the urine. | |

| Total Clearance | ~107 mL/min | Reflects efficient removal from the body. | |

| Renal Clearance | ~104 mL/min | Nearly identical to total clearance, confirming renal excretion as the primary pathway. | |

| Half-Life (t½) | Tri-phasic Elimination: | ||

| t½α (Distribution): 0.24 hours | Initial rapid distribution phase. | ||

| t½β (Main Elimination): 2 hours | The primary phase during which most of the drug is eliminated. | ||

| t½γ (Terminal Elimination): 6.2 hours | A slower, terminal phase where the remaining fraction is cleared. |

Theoretical Impact of Deuteration on Iopromide Pharmacokinetics

Given that Iopromide is over 97% excreted unchanged, the utility of deuteration, which primarily targets and slows metabolic degradation, would be limited. Unlike drugs that are heavily metabolized by CYP enzymes, deuterating Iopromide would not be expected to cause a dramatic shift in its overall clearance or half-life.

However, a theoretical benefit could arise from mitigating the minimal metabolism that does occur. If any minor metabolite were associated with adverse effects, deuterating the "soft spots" (metabolically vulnerable positions) on the Iopromide molecule could potentially reduce their formation. The most likely sites for such minor oxidative metabolism would be the N-methyl group or the dihydroxypropyl side chains.

The logical workflow for investigating a deuterated Iopromide analog would proceed from synthesis to preclinical evaluation.

Caption: Hypothetical workflow for the development and evaluation of a deuterated Iopromide analog.

Experimental Protocols

This section describes a generalized protocol for a comparative pharmacokinetic study of Iopromide, which would be essential for evaluating any deuterated analog.

Protocol: Comparative Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of non-deuterated Iopromide and a deuterated Iopromide analog following intravenous administration in rats.

Materials:

-

Test Subjects: Male Sprague-Dawley rats (n=5 per group), weight 250-300g.

-

Test Articles: Iopromide solution (e.g., 300 mg I/mL), Deuterated Iopromide solution (equivalent concentration).

-

Vehicle: Sterile saline or as per formulation.

-

Analytical Standard: Pure Iopromide, pure deuterated Iopromide, and an appropriate internal standard for bioanalysis.

Methodology:

-

Animal Preparation: Acclimatize animals for at least 7 days. Fast animals overnight before dosing, with free access to water. Place a catheter in the jugular vein for blood sampling.

-

Dosing: Administer a single intravenous (IV) bolus dose of either Iopromide or deuterated Iopromide (e.g., 600 mg I/kg) via the tail vein.

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter into heparinized tubes at pre-dose and at 2, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.

-

Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method for the simultaneous quantification of Iopromide and its deuterated analog in plasma.

-

Use protein precipitation to extract the analytes from the plasma matrix.

-

Analyze the samples against a calibration curve prepared in blank plasma.

-

-

Pharmacokinetic Analysis:

-

Calculate plasma concentration-time profiles for each animal.

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).

-

Perform statistical analysis (e.g., t-test or ANOVA) to identify any significant differences between the two groups.

-

References

Technical Guide on the Stability and Storage of Iopromide-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iopromide-d3 is the deuterium-labeled form of Iopromide, a non-ionic, water-soluble, tri-iodinated radiographic contrast medium.[1][2] Stable isotope-labeled compounds like this compound are essential as internal standards in quantitative bioanalytical assays (e.g., LC-MS) and as tracers in metabolic studies.[3] Ensuring the chemical stability and purity of this compound is critical for the accuracy and reliability of the data generated in such applications.

This technical guide provides a comprehensive overview of the available information on the stability of this compound, recommended storage conditions, and general methodologies for stability assessment. Due to the limited publicly available stability data specifically for this compound, this guide also extrapolates information from studies on the parent compound, Iopromide, and outlines general principles of stability testing for isotopically labeled pharmaceutical compounds.

Recommended Storage Conditions

The recommended storage conditions for this compound as a neat, solid material are summarized in the table below. These recommendations are based on information from various suppliers. For specific lots, always refer to the Certificate of Analysis provided by the manufacturer.

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | -20°C | LGC Standards[4], Clinivex[5] |

| Room temperature in the continental US; may vary elsewhere. | MedchemExpress | |

| Shipping Temperature | Room Temperature | LGC Standards |

| Product Format | Neat (solid) | LGC Standards |

For solutions of Iopromide, long-term storage at -80°C (for up to 2 years) or -20°C (for up to 1 year) is recommended to prevent degradation from repeated freeze-thaw cycles. It is advisable to prepare aliquots of solutions to minimize these cycles.

Stability Profile and Degradation

Detailed, publicly available stability studies specifically for this compound are scarce. However, extensive research on the degradation of the parent compound, Iopromide, provides valuable insights into its potential stability liabilities. The primary degradation pathways for Iopromide include photodegradation and advanced oxidation processes.

Known Degradation Pathways of Iopromide

Studies have shown that Iopromide is susceptible to degradation under various environmental and experimental conditions.

-

Photodegradation: Direct photolysis is a significant degradation pathway for Iopromide when exposed to UV light.

-

Advanced Oxidation Processes (AOPs): Iopromide can be degraded by AOPs such as UV/H₂O₂, UV/Chlorination, and UV/Persulfate. These processes generate reactive oxygen species that can lead to the transformation of the Iopromide molecule.

-

Biodegradation: While generally persistent, Iopromide can undergo biodegradation in specific environments like activated sludge or water/sediment systems, although mineralization to CO₂ is not observed.

The degradation of Iopromide can lead to the formation of various transformation products (TPs), which may involve deiodination and other structural modifications.

Impurities

Impurities in Iopromide can be process-related or arise from degradation during storage. "Iopromide EP Impurity B" is a known process-related and stability impurity. Monitoring and controlling such impurities is crucial for ensuring the quality and safety of the substance.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not publicly available, the following section outlines a general experimental workflow for assessing the stability of a pharmaceutical compound like this compound, based on industry-standard practices and ICH guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions: Expose the sample solutions to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: e.g., Heat at 80°C for 48 hours (for solid and solution).

-

Photodegradation: Expose to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Stability-Indicating Analytical Method Development

A stability-indicating method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products.

Typical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common technique.

Example HPLC Method Parameters (based on a method for Vitamin D3, adaptable for this compound):

-

Column: C18 stationary phase (e.g., Gemini C18, 100 x 3.0 mm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

-

Column Temperature: Controlled, e.g., 40°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound.

Caption: General workflow for a comprehensive stability study of this compound.

Logical Relationship for Analytical Method Selection

The selection of an appropriate analytical technique is critical for accurate stability assessment.

Caption: Decision logic for selecting analytical methods for stability studies.

Conclusion

The stability of this compound is crucial for its use as an internal standard and tracer. While specific stability data for the deuterated form is not widely published, the recommended storage condition is -20°C for the neat compound. Information on the parent compound, Iopromide, suggests that potential degradation pathways include photolysis and oxidation. A robust stability testing program, employing validated stability-indicating analytical methods like HPLC-UV and LC-MS, is essential to ensure the integrity of this compound throughout its lifecycle. For definitive stability information, it is always recommended to consult the manufacturer's documentation for the specific product lot.

References

Deconstructing the Iopromide-d3 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Iopromide-d3 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are paramount for the accuracy and reliability of quantitative analytical methods. This in-depth guide will dissect the typical components of an this compound CoA, presenting the data in a structured format, detailing the experimental methodologies employed, and illustrating the logical workflows involved in the certification process.

Compound Information and Specifications

A Certificate of Analysis for this compound, a deuterated form of the X-ray contrast agent Iopromide (B1672085), typically begins with fundamental identification and physicochemical data. This information is crucial for ensuring the correct material is being used and for accurate preparation of standards.[1][2][3] this compound is primarily utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Table 1: General Information for this compound

| Parameter | Specification |

| Chemical Name | N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(methoxy-d3-acetyl)amino]-N-methyl-1,3-benzenedicarboxamide |

| Synonyms | Iopromide D3 (methoxy D3)[2] |

| CAS Number | 1189947-73-6[2][3][4] |

| Unlabeled CAS | 73334-07-3[1][2] |

| Molecular Formula | C₁₈H₂₁D₃I₃N₃O₈[1][2] |

| Molecular Weight | 794.13 g/mol [1][2][3] |

| Appearance | Pale Yellow Solid[5] |

| Solubility | Methanol (Slightly), Water (Slightly)[5] |

| Storage Condition | -20°C, Hygroscopic[2][5] |

Analytical Data for Quality Control

The core of the CoA is the analytical data that verifies the quality of the this compound. This section typically includes results from various analytical techniques to confirm the identity and purity of the compound.

Table 2: Purity and Identity Data for this compound

| Test | Method | Result |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95%[2] |

| Identity | Mass Spectrometry (MS) | Conforms to structure |

| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure |

| Isotopic Purity | Mass Spectrometry (MS) | ≥98% Deuterium (B1214612) Incorporation |

Experimental Protocols

The reliability of the data presented in a CoA is directly linked to the rigor of the experimental methods used. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column is commonly employed for compounds like Iopromide.

-

Mobile Phase: A gradient elution is often used, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: The UV detector is set to a wavelength where Iopromide exhibits strong absorbance, often around 242 nm.[7]

-

Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS), is frequently used.[7][8]

-

Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like Iopromide.[6]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or triple quadrupole mass analyzer can be used.[6][9]

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The presence of a molecular ion peak corresponding to the calculated mass of this compound (e.g., [M+H]⁺ at m/z 795.1) confirms its identity.

-

Procedure for Isotopic Purity: By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuterium incorporation can be determined. The relative intensities of the peaks for the unlabeled Iopromide (d0) and the deuterated Iopromide (d3) are compared.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are used to confirm the overall structure and the position of the deuterium label.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.[7]

-

Solvent: The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[7]

-

Procedure:

-

¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons (which are replaced by deuterium) confirms the location of the deuterium label. The other proton signals should be consistent with the structure of Iopromide.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms should match the expected values for the Iopromide structure.

-

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides a wealth of information for the analytical scientist. By understanding the data presented in the tables and the experimental protocols used to generate that data, researchers can have high confidence in the quality of their internal standard, leading to more accurate and reproducible experimental results. The combination of chromatographic and spectroscopic techniques ensures that the material meets the stringent requirements for use in regulated and research environments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 1189947-73-6 | LGC Standards [lgcstandards.com]

- 3. This compound | C18H24I3N3O8 | CID 46781980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. theclinivex.com [theclinivex.com]

- 6. employees.csbsju.edu [employees.csbsju.edu]

- 7. eu-neptune.org [eu-neptune.org]

- 8. hpst.cz [hpst.cz]

- 9. Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Advantages of Deuterated Iopromide in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative mass spectrometry, particularly within the demanding environments of preclinical and clinical drug development, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the core advantages of employing deuterated iopromide (B1672085) as an internal standard in mass spectrometry-based bioanalysis. Grounded in the principle of isotope dilution mass spectrometry (IDMS), the use of a stable isotope-labeled internal standard like deuterated iopromide is the undisputed gold standard for mitigating variability and ensuring the highest quality of analytical data.[1]

This guide will provide an in-depth exploration of the theoretical underpinnings, practical applications, and a detailed experimental protocol for the quantification of iopromide in biological matrices. While specific quantitative performance data for a direct comparison of deuterated versus non-deuterated iopromide is not extensively published, this guide presents illustrative data from analogous compounds to demonstrate the expected significant improvements in assay precision, accuracy, and robustness.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational advantage of using deuterated iopromide stems from the principles of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, while their virtually identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1]

By introducing a known quantity of deuterated iopromide into a biological sample at the earliest stage of preparation, it acts as a perfect surrogate for the analyte.[1] Any loss of iopromide during sample extraction, cleanup, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated internal standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[1]

Key Advantages of Using Deuterated Iopromide

The use of a deuterated internal standard like deuterated iopromide offers several significant advantages over other types of internal standards (e.g., structural analogs) or external calibration methods.

-

Mitigation of Matrix Effects : Biological matrices such as plasma, serum, and urine are inherently complex and contain numerous endogenous components that can interfere with the ionization of the target analyte. This phenomenon, known as matrix effect, can lead to ion suppression or enhancement, causing inaccurate quantification. Since deuterated iopromide co-elutes with and has the same ionization properties as the native iopromide, it experiences the same matrix effects, allowing for effective correction.

-

Correction for Sample Preparation Variability : The multi-step process of preparing a biological sample for analysis, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability and potential for analyte loss. A deuterated internal standard, added at the beginning of this process, tracks the analyte through every step, ensuring that any losses are accounted for in the final calculation.

-

Improved Accuracy and Precision : By compensating for both matrix effects and sample preparation inconsistencies, the use of deuterated iopromide leads to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.

-

Enhanced Method Robustness : A robust analytical method is one that is insensitive to small variations in experimental conditions. The use of a deuterated internal standard makes the method less susceptible to minor changes in factors like injection volume, mobile phase composition, or ion source temperature, resulting in more reliable and consistent data over time and across different instruments and laboratories.

Quantitative Data Summary

Table 1: Illustrative Comparison of Assay Precision with Different Internal Standards

| Analyte | Internal Standard Type | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |

| Drug X | Deuterated Internal Standard | 2.5 - 5.1 | 3.8 - 6.2 |

| Structural Analog Internal Standard | 6.8 - 12.3 | 8.1 - 14.5 | |

| No Internal Standard | 10.2 - 18.9 | 15.7 - 25.4 |

CV: Coefficient of Variation. Data is representative and compiled from general knowledge of bioanalytical method validation outcomes.

Table 2: Illustrative Comparison of Assay Accuracy with Different Internal Standards

| Analyte | Internal Standard Type | Accuracy (% Bias) |

| Drug Y | Deuterated Internal Standard | -3.2 to +4.5 |

| Structural Analog Internal Standard | -10.8 to +12.1 | |

| No Internal Standard | -20.5 to +28.7 |

% Bias: Percentage deviation from the nominal concentration. Data is representative.

Table 3: Illustrative Comparison of Matrix Effect with Different Internal Standards

| Analyte | Internal Standard Type | Matrix Factor Variability (%CV) |

| Drug Z | Deuterated Internal Standard | < 5% |

| Structural Analog Internal Standard | 15 - 30% |

%CV of the matrix factor across different lots of biological matrix. A lower %CV indicates better compensation for matrix effects. Data is representative.

Experimental Protocols

The following section outlines a detailed, representative methodology for the development and validation of a quantitative LC-MS/MS assay for iopromide in human plasma using a deuterated iopromide internal standard. This protocol is based on established principles of bioanalytical method validation.

Materials and Reagents

-

Iopromide reference standard

-

Deuterated Iopromide (e.g., Iopromide-d3) internal standard (IS)

-

LC-MS grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve iopromide and deuterated iopromide in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of iopromide working solutions by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the deuterated iopromide stock solution with 50:50 methanol:water to a final concentration of, for example, 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the deuterated iopromide internal standard working solution to each tube and vortex briefly.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an LC vial for analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of iopromide from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Iopromide: Determine the optimal precursor to product ion transition (e.g., by infusion).

-

Deuterated Iopromide: Monitor the corresponding transition with a mass shift equivalent to the number of deuterium atoms.

-

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Absence of interference from endogenous matrix components.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high quality control samples).

-

Matrix Effect: Assessed using multiple sources of the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizations

Experimental Workflow

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Logical Relationship: Why Deuterated Standards are Superior

Caption: Logical flow demonstrating the superiority of deuterated internal standards.

Conclusion

The use of deuterated iopromide as an internal standard in mass spectrometry represents the pinnacle of current best practices for quantitative bioanalysis. By effectively compensating for a wide range of analytical variabilities, including matrix effects and inconsistencies in sample preparation, deuterated internal standards enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While the initial investment in a deuterated standard may be higher than for a structural analog, the unparalleled confidence in the resulting data justifies its use, particularly in regulated environments where data integrity is non-negotiable. The methodologies and principles outlined in this guide provide a robust framework for the successful implementation of deuterated iopromide in high-performance mass spectrometry workflows.

References

The Environmental Fate and Degradation of Iopromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopromide (B1672085), a widely used non-ionic, monomeric iodinated X-ray contrast agent, is essential for modern diagnostic imaging.[1][2] Due to its high water solubility and resistance to metabolic breakdown in the human body, it is excreted largely unchanged and enters the aquatic environment through wastewater.[3][4] Its persistence in conventional wastewater treatment plants (WWTPs) has led to its frequent detection in surface waters, groundwater, and even drinking water, raising concerns about its potential environmental impact and the formation of toxic disinfection byproducts.[5][6][7] This technical guide provides an in-depth overview of the environmental fate and degradation pathways of Iopromide, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to support further research and the development of effective removal strategies.

Physicochemical Properties and Environmental Occurrence

Iopromide's chemical structure, N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(methoxyacetylamino)-N-methyl-1,3-benzenedicarboxamide, contributes to its high polarity and water solubility.[8] These properties result in limited sorption to soil and sediment, leading to high mobility in aquatic systems.[9] Consequently, Iopromide is frequently detected in WWTP effluents at concentrations that can reach up to 10 µg/L.[6][7][10] Its presence in the environment is considered an indicator of wastewater contamination.[6][7]

Degradation Pathways

While resistant to conventional biological treatment, Iopromide can be degraded through several abiotic and biotic pathways. The primary mechanisms include biodegradation under specific conditions, photodegradation, and advanced oxidation processes (AOPs). The tri-iodinated aromatic ring is a stable core, with most transformation processes occurring on the side chains.[5]

Biodegradation

Iopromide is not readily biodegradable in standard tests.[11] However, under specific conditions, particularly in nitrifying activated sludge and anaerobic environments, significant biodegradation can occur.

Aerobic Biodegradation:

Nitrifying activated sludge has been shown to be particularly effective in degrading Iopromide.[4][12] The process is primarily attributed to the activity of nitrifying bacteria.[4][12] The degradation involves transformations of the side chains, including dehydroxylation and oxidation of primary alcohols to carboxylic acids.[12] In water/soil systems, Iopromide can be completely transformed after a lag phase, leading to a variety of transformation products (TPs).[5]

Anaerobic Biodegradation:

In anaerobic water-sediment systems, Iopromide undergoes transformation through successive deiodination and hydrolysis of amide moieties.[13][14] This indicates that anaerobic zones in the environment can contribute to the natural attenuation of Iopromide and its aerobic TPs.[13]

A proposed aerobic biodegradation pathway for Iopromide is illustrated below.

Caption: Proposed aerobic biodegradation pathway of Iopromide.

Photodegradation

Photodegradation is a significant abiotic pathway for the removal of Iopromide in surface waters. Direct photolysis, particularly under UV irradiation, leads to the degradation of the parent compound.[8][15] The primary degradation product of photolysis is more amenable to further degradation than the parent compound.[3]

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading Iopromide by generating highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•-).

Ozonation: Ozonation rapidly degrades Iopromide, although it can lead to the formation of numerous iodinated transformation products.[16][17] The reaction with ozone itself is slow; the degradation is primarily driven by hydroxyl radicals generated from ozone decay.[18]

UV-based AOPs:

-

UV/H₂O₂: This process effectively degrades Iopromide, with direct photolysis being a dominant pathway.[15] The combination of UV and hydrogen peroxide generates hydroxyl radicals, enhancing the degradation rate.[15][19]

-

UV/Peroxydisulfate (B1198043): Photo-activated peroxydisulfate achieves complete removal of Iopromide through a combination of direct photolysis and attack by sulfate radicals.[8]

-

UV/Chlorine: This process shows a synergistic effect, especially at longer UV wavelengths, with both reactive chlorine species and hydroxyl radicals contributing to the degradation.[10][20]

A generalized workflow for studying the degradation of Iopromide is presented below.

Caption: General experimental workflow for Iopromide degradation studies.

Quantitative Data on Iopromide Degradation

The following tables summarize quantitative data from various studies on the degradation of Iopromide under different conditions.

Table 1: Biodegradation of Iopromide

| System | Conditions | Removal/Degradation Rate | Half-life (t₁/₂) | Reference |

| Nitrifying Activated Sludge (Lab-scale) | - | 97% removal | - | [4][12] |

| Conventional Activated Sludge (Lab-scale) | - | Negligible removal | - | [12][21] |

| Nitrifying Activated Sludge (WWTP) | SRT = 49 days | 61% removal | - | [12][21] |

| Conventional Activated Sludge (WWTP) | SRT = 6 days | Negligible removal | - | [12][21] |

| Water/Soil System | Aerobic batch experiments | Quantitative transformation | - | |

| Nitrate-reducing aquifer | - | - | 38.7–42.3 days |

Table 2: Photodegradation and Advanced Oxidation of Iopromide

| Process | Conditions | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Direct Photolysis (UV) | - | 4.58 (± 0.02) × 10⁻² min⁻¹ | - | [22] |

| UV/H₂O₂ | - | Reaction rate with •OH: (2.5 ± 0.2) × 10⁹ M⁻¹ s⁻¹ | - | [15] |

| UV/Peroxydisulfate | pH 7 | - | < 30 min for complete removal | [8] |

| UV/Chlorine | pH 7, 265 nm | 2.20 (± 0.01) × 10⁻¹ min⁻¹ | - | [22] |

| Ozonation | pH 7 | <0.8 M⁻¹ s⁻¹ (with O₃) | - | [18] |

| FeS/Sulfite | pH 8, 1 g/L FeS, 400 µmol/L sulfite | 80% degradation in 15 min | - | [23] |

Experimental Protocols

Biodegradation in Activated Sludge

Objective: To assess the biodegradability of Iopromide in conventional and nitrifying activated sludge.

Methodology:

-

Sludge Collection: Activated sludge is collected from a municipal WWTP. For nitrifying sludge, a longer solids retention time (SRT) is maintained.

-

Batch Reactors: Experiments are conducted in batch reactors containing the activated sludge and a defined medium spiked with Iopromide at a specific concentration (e.g., µg/L to mg/L range).

-

Incubation: Reactors are incubated under controlled temperature and aeration (for aerobic studies).

-

Sampling: Aliquots are withdrawn at regular intervals.

-

Analysis: Samples are typically filtered or centrifuged, and the supernatant is analyzed for Iopromide concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][12]

Photodegradation Studies

Objective: To determine the kinetics and pathways of Iopromide photodegradation.

Methodology:

-

Solution Preparation: A solution of Iopromide in ultrapure water or a specific environmental water matrix is prepared.

-

Photoreactor: The solution is placed in a photoreactor equipped with a specific light source (e.g., low-pressure or medium-pressure mercury lamp, solar simulator).

-

Irradiation: The solution is irradiated, and samples are collected over time.

-

Actinometry: A chemical actinometer is often used to measure the light intensity.

-

Analysis: Iopromide concentration is measured by HPLC-UV or LC-MS/MS to determine the degradation kinetics. Transformation products are identified using high-resolution mass spectrometry.[8][15]

Advanced Oxidation Processes (e.g., UV/H₂O₂)

Objective: To evaluate the efficacy of AOPs for Iopromide removal.

Methodology:

-

Experimental Setup: A batch or flow-through reactor with a UV lamp is used.

-

Procedure: Iopromide solution is prepared, and a specific concentration of an oxidant (e.g., H₂O₂) is added. The solution is then exposed to UV irradiation.

-

Quenching: At specific time points, samples are taken, and the reaction is quenched (e.g., by adding sodium thiosulfate).

-

Analysis: The concentration of Iopromide and its transformation products is determined using analytical techniques like LC-MS/MS. Radical scavengers may be used to identify the contribution of different radical species.[15][22]

Conclusion

Iopromide is a persistent and mobile contaminant in the aquatic environment. While conventional wastewater treatment is largely ineffective, several degradation pathways, including enhanced biodegradation in nitrifying sludge, photodegradation, and various advanced oxidation processes, have been shown to be effective in its removal. This guide provides a summary of the current knowledge, offering quantitative data and methodological insights for researchers and professionals working on the environmental challenges posed by pharmaceuticals. Further research is needed to optimize these degradation technologies for real-world applications and to fully understand the ecotoxicological implications of the resulting transformation products.

References

- 1. Pharmacochemical profile of iopromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eu-neptune.org [eu-neptune.org]

- 6. ingenieria-analitica.com [ingenieria-analitica.com]

- 7. hpst.cz [hpst.cz]

- 8. Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. Degradation of iopromide during UV-LED/chlorine reaction: Radical contribution and effect of wavelength - American Chemical Society [acs.digitellinc.com]

- 11. Environmental risk assessment for the widely used iodinated X-ray contrast agent iopromide (Ultravist) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced biodegradation of iopromide and trimethoprim in nitrifying activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anaerobic Transformation of the Iodinated X-ray Contrast Medium Iopromide, Its Aerobic Transformation Products, and Transfer to Further Iodinated X-ray Contrast Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biodegradability of iopromide products after UV/H₂O₂ advanced oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ozonation and reductive deiodination of iopromide to reduce the environmental burden of iodinated X-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

In Vitro Metabolism and Biotransformation of Iopromide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iopromide (B1672085) is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging. This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro metabolism and biotransformation of Iopromide-d3. While in vivo data for iopromide suggests it is largely excreted unchanged, a thorough in vitro metabolic assessment is a critical component of preclinical drug development to confirm metabolic stability and identify any potential metabolites. This guide details the experimental protocols for key in vitro assays, including metabolic stability, metabolite identification, and reaction phenotyping, which are essential for a comprehensive understanding of the metabolic fate of this compound.

Introduction

Iopromide's pharmacokinetic profile is characterized by rapid renal excretion, with approximately 97% of the administered dose recovered as the unchanged parent drug in urine.[1] This indicates a low propensity for metabolism. However, regulatory guidelines necessitate a thorough investigation of the metabolic pathways of any new chemical entity. The use of a deuterated analog, this compound, is common in metabolic studies to serve as an internal standard for robust quantification. This guide outlines the standard in vitro experimental workflows to definitively characterize the metabolic profile of this compound.

Data Presentation: Quantitative In Vitro Metabolism Parameters

| Parameter | Test System | Value | Unit |

| Intrinsic Clearance (CLint) | Human Liver Microsomes | [Insert Data] | µL/min/mg protein |

| Human Hepatocytes | [Insert Data] | µL/min/10^6 cells | |

| Half-life (t1/2) | Human Liver Microsomes | [Insert Data] | min |

| Human Hepatocytes | [Insert Data] | min | |

| Metabolite(s) Identified | Human Liver Microsomes / Hepatocytes | [Insert Name/Structure] | - |

| CYP450 Isoforms Involved | Recombinant Human CYPs | [e.g., CYP3A4, CYP2C9] | - |

| UGT Isoforms Involved | Recombinant Human UGTs | [e.g., UGT1A1, UGT1A9] | - |

Experimental Protocols

The following are detailed methodologies for standard in vitro drug metabolism assays applicable to the study of this compound.

Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver enzymes.

4.1.1 Materials

-

This compound

-

Pooled Human Liver Microsomes (HLM) or cryopreserved human hepatocytes

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (for microsomes)

-

Uridine diphosphate (B83284) glucuronic acid (UDPGA) (for Phase II assessment)

-

Positive control compounds (e.g., testosterone (B1683101) for Phase I, propofol (B549288) for Phase II)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator (37°C)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

4.1.2 Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in phosphate buffer to the final incubation concentration (typically 1 µM).

-

In a 96-well plate, add the this compound solution to wells containing pre-warmed human liver microsomes (0.5 mg/mL) or hepatocytes (1 x 10^6 cells/mL) in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (for Phase I) or UDPGA (for Phase II).

-

Incubate the plate at 37°C with shaking.

-